(2,3,4-Trifluorophenyl)thiourea
Overview
Description
(2,3,4-Trifluorophenyl)thiourea is an organosulfur compound with the molecular formula C7H5F3N2S It is a derivative of thiourea, where the phenyl ring is substituted with three fluorine atoms at the 2, 3, and 4 positions
Mechanism of Action
Target of Action
The primary target of (2,3,4-Trifluorophenyl)thiourea are the amine groups found in proteins and other biomolecules . These amine groups play a crucial role in the structure and function of these biomolecules.
Mode of Action
This compound interacts with its targets by reacting with the amine groups in proteins and other biomolecules . This reaction forms a thiourea linkage , which alters the structure and function of the biomolecule . This alteration can have significant effects on the biomolecule’s activity and interactions.
Biochemical Pathways
Given that it reacts with amine groups in proteins and other biomolecules , it can be inferred that it may affect a wide range of biochemical pathways. These pathways could include those involving protein synthesis, signal transduction, and enzymatic reactions, among others.
Pharmacokinetics
The compound’s molecular weight (18916 g/mol) and its physical properties such as density (143 g/mL at 25ºC), boiling point (210-213ºC), and vapor pressure (00797mmHg at 25°C) suggest that it may have good bioavailability .
Result of Action
The result of this compound’s action is the alteration of the structure and function of proteins and other biomolecules . This can lead to changes in the activity and interactions of these biomolecules, potentially affecting a wide range of biological processes.
Biochemical Analysis
Cellular Effects
It is hypothesized that (2,3,4-Trifluorophenyl)thiourea may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is hypothesized that this compound exerts its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It is hypothesized that the effects of this compound may change over time, including potential changes in the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
It is hypothesized that the effects of this compound may vary with different dosages, including potential threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
It is hypothesized that this compound may interact with various enzymes or cofactors and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is hypothesized that this compound may interact with various transporters or binding proteins and may have effects on its localization or accumulation .
Subcellular Localization
It is hypothesized that this compound may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3,4-Trifluorophenyl)thiourea typically involves the reaction of 2,3,4-trifluoroaniline with thiocyanate reagents. One common method is the reaction of 2,3,4-trifluoroaniline with ammonium thiocyanate in the presence of a suitable solvent such as acetone. The reaction proceeds under mild conditions, typically at room temperature, to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(2,3,4-Trifluorophenyl)thiourea undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the thiourea group can be replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form sulfonyl derivatives or reduction to form corresponding amines.
Cyclization Reactions: The compound can undergo cyclization to form heterocyclic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides, typically in the presence of a base such as sodium hydroxide.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products
Substitution: Products include substituted thioureas and ureas.
Oxidation: Products include sulfonyl derivatives.
Reduction: Products include amines and related compounds.
Scientific Research Applications
(2,3,4-Trifluorophenyl)thiourea has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of fluorinated compounds and heterocycles.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
(2,3,4-Trifluorophenyl)isothiocyanate: Similar in structure but with an isothiocyanate group instead of a thiourea group.
Benzoylthiourea Derivatives: Compounds with a benzoyl group attached to the thiourea moiety, often studied for their antimicrobial properties.
Uniqueness
(2,3,4-Trifluorophenyl)thiourea is unique due to the presence of three fluorine atoms on the phenyl ring, which imparts distinct electronic and steric properties. These properties enhance its reactivity and potential biological activities compared to non-fluorinated thiourea derivatives.
Properties
IUPAC Name |
(2,3,4-trifluorophenyl)thiourea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2S/c8-3-1-2-4(12-7(11)13)6(10)5(3)9/h1-2H,(H3,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVJUYOKLFOWYFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1NC(=S)N)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60380739 | |
Record name | 2,3,4-Trifluorophenylthiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60380739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>30.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26729080 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
175205-26-2 | |
Record name | 2,3,4-Trifluorophenylthiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60380739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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